Cerium(IV) isopropoxide (CAS 63007-83-0) is a moisture-sensitive organometallic precursor featuring cerium in the +4 oxidation state coordinated by four isopropoxide ligands. Widely utilized in sol-gel processing, chemical vapor deposition (CVD), and advanced organic synthesis, it serves as a primary source for high-purity cerium dioxide (CeO2) nanomaterials. Unlike standard inorganic cerium salts, Ce(OiPr)4 exhibits high solubility in organic solvents and undergoes controlled hydrolysis, making it highly valuable for synthesizing porous ceria aggregates with elevated oxygen storage capacity and acting as a Lewis acid catalyst for stereoselective organic transformations [REFS-1, REFS-2].
Substituting Cerium(IV) isopropoxide with generic inorganic salts like cerium ammonium nitrate (CAN) introduces nitrogenous counterions that require high calcination temperatures to remove, often leading to undesirable sintering that reduces the active surface area of the resulting ceria [2]. Furthermore, utilizing Cerium(III) isopropoxide instead of the +4 variant necessitates an in-situ oxidation step during sol-gel synthesis, which alters the hydrolysis kinetics and results in ceria with lower specific surface areas and fewer catalytically active oxygen vacancies [1]. Finally, substituting with bulkier alkoxides like Cerium(IV) tert-butoxide drastically changes the deposition profile, favoring highly dispersed nano-domains rather than the robust, porous submicron agglomerates accessible via Ce(OiPr)4 hydrolysis, making direct substitution unviable for applications requiring specific aggregate morphologies.
When synthesized via Triton X reverse micelles, the tetravalent Ce(OiPr)4 precursor yields ceria solids with significantly higher specific surface areas and a greater concentration of crystal structure defects (oxygen vacancies) compared to the trivalent Ce(OiPr)3 precursor [1]. This structural deformation and increased defect density are critical for enhancing the redox activity of the final oxide.
| Evidence Dimension | Specific surface area and oxygen vacancy density of sol-gel derived CeO2 |
| Target Compound Data | Higher specific surface area and increased crystal structure defects (oxygen vacancies) |
| Comparator Or Baseline | Cerium(III) isopropoxide[Ce(OiPr)3] (lower surface area, fewer defects) |
| Quantified Difference | Ce(OiPr)4-derived ceria exhibits superior textural properties and higher defect density than the trivalent precursor under identical synthesis conditions. |
| Conditions | Sol-gel synthesis via Triton X reverse micelles followed by calcination. |
Procuring the +4 isopropoxide precursor is essential for manufacturing solid oxide fuel cells and three-way catalysts where maximum oxygen storage capacity and high defect density are non-negotiable.
A two-step sol-gel process utilizing ultrasonically dispersed Ce(OiPr)4 in isopropanol allows for controlled hydrolysis, yielding thermally stable porous ceria aggregates [1]. After calcination at 650 °C for 3 hours, these materials maintain specific surface areas of 33.1 to 44.2 m2/g, avoiding the severe thermal sintering and loss of porosity typically observed when using standard inorganic cerium nitrate precursors.
| Evidence Dimension | Calcined aggregate specific surface area and thermal stability |
| Target Compound Data | Maintains 33.1-44.2 m2/g specific surface area after 650 °C calcination |
| Comparator Or Baseline | Standard inorganic cerium salts (prone to severe sintering and surface area loss at 650 °C) |
| Quantified Difference | Ce(OiPr)4 preserves mesoporosity and high surface area at elevated temperatures (650 °C), whereas nitrate precursors typically collapse. |
| Conditions | Ultrasonic dispersion in isopropanol, neutral or basic hydrolysis, calcination at 650 °C for 3 hours. |
Procurement of Ce(OiPr)4 is required for manufacturing thermally stable catalyst supports that must resist high-temperature degradation and sintering during continuous operation.
Cerium(IV) isopropoxide functions as a highly effective Lewis acid catalyst in diastereoselective pinacol couplings, driving carbon-carbon bond formation between carbonyl groups with high enantioselectivities [1]. Unlike non-specific cerium salts, the coordinated isopropoxide ligands facilitate the selective formation of specific stereoisomers, enabling high-yield synthesis of complex chiral building blocks.
| Evidence Dimension | Stereocontrol and yield in carbon-carbon bond formation |
| Target Compound Data | High yields and specific stereoisomer formation (diastereoselectivity) |
| Comparator Or Baseline | Generic Lewis acids or uncoordinated cerium salts (lower stereochemical fidelity) |
| Quantified Difference | Provides targeted diastereoselectivity in pinacol couplings that generic salts fail to achieve efficiently. |
| Conditions | Organic synthesis of chiral molecules via pinacol coupling. |
For pharmaceutical and fine chemical synthesis, procuring Ce(OiPr)4 is critical for establishing complex chiral centers with high stereochemical fidelity, a capability absent in generic cerium salts.
During the deposition of ceria onto mesoporous silicas (MCM-41 and SBA-15), the choice of alkoxide precursor dictates the resulting domain size. Ce(OiPr)4 selectively forms amorphous agglomerates with larger, distinct domain sizes, whereas the bulkier Cerium(IV) tert-butoxide [Ce(OtBu)4] produces much smaller domains and a higher degree of dispersion [1]. This morphological difference directly impacts the reduction-reoxidation properties of the supported ceria.
| Evidence Dimension | Ceria domain size and dispersion on silica supports |
| Target Compound Data | Forms amorphous agglomerates with larger, distinct domain sizes |
| Comparator Or Baseline | Cerium(IV) tert-butoxide [Ce(OtBu)4] (much smaller domains, higher dispersion) |
| Quantified Difference | Ce(OiPr)4 yields larger amorphous agglomerates compared to the ultra-high dispersion of the tert-butoxide analog. |
| Conditions | Deposition of ceria onto mesoporous silicas (MCM-41 and SBA-15). |
Buyers must select Ce(OiPr)4 when larger, distinct amorphous ceria domains are required to tune specific support interactions, rather than the ultra-high dispersion provided by the tert-butoxide analog.
Directly following from its ability to yield high specific surface areas and oxygen vacancies, Ce(OiPr)4 is a primary precursor for generating thermally stable, highly porous ceria aggregates [REFS-1, REFS-2]. It is particularly suited for manufacturing automotive three-way catalysts and solid oxide fuel cell components where high oxygen storage capacity is required.
Leveraging its specific coordination environment, Ce(OiPr)4 is utilized as a specialized Lewis acid catalyst in pharmaceutical and fine chemical manufacturing [3]. It is the correct procurement choice for achieving high diastereoselectivity in complex carbon-carbon bond formations, such as pinacol couplings.
Based on its distinct deposition profile compared to tert-butoxide analogs, Ce(OiPr)4 is used to prepare amorphous ceria agglomerates on mesoporous silica (e.g., MCM-41, SBA-15)[4]. This application is critical when specific, larger domain sizes are required to precisely tune the surface reduction-reoxidation properties of the catalyst.